molecular formula C19H17N3O3 B2553541 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide CAS No. 1210496-13-1

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide

货号: B2553541
CAS 编号: 1210496-13-1
分子量: 335.363
InChI 键: OAGZKSWOEJPTAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide is a complex organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a pyridazinone ring, an ethyl linker, and a phenoxybenzamide moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions, where the pyridazinone derivative is treated with ethyl halides in the presence of a base such as potassium carbonate.

    Formation of the Phenoxybenzamide Moiety: The final step involves the coupling of the ethyl-pyridazinone intermediate with 2-phenoxybenzoic acid or its derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenoxybenzamide moiety or the pyridazinone ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

科学研究应用

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

作用机制

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

相似化合物的比较

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide can be compared with other pyridazinone derivatives and phenoxybenzamide compounds. Similar compounds include:

  • N-benzyl-N-ethyl-2-(6-oxopyridazin-1(6H)-yl)propanamide
  • N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethoxybenzamide
  • 3,5-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of the pyridazinone ring, ethyl linker, and phenoxybenzamide moiety, which may confer distinct properties and applications.

生物活性

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide, identified by its CAS number 1210496-13-1, is a synthetic compound that features a pyridazinone ring and a phenoxybenzamide moiety. This structural combination suggests potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antitumor effects. This article aims to explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N3O3, with a molecular weight of 335.363 g/mol. The compound consists of three primary functional groups:

  • Phenoxybenzamide Group : Known for diverse biological activities, including anti-inflammatory and analgesic properties.
  • Ethyl Linker : A simple two-carbon chain that connects the phenoxybenzamide to the pyridazinone.
  • 6-Oxopyridazin-1(6H)-yl Group : This heterocyclic component is associated with antimicrobial and antitumor properties.

While specific mechanisms for this compound are not extensively documented, we can hypothesize potential actions based on its functional groups:

  • Anti-inflammatory Activity : The benzamide moiety may interact with COX enzymes or other inflammatory pathways, similar to known anti-inflammatory agents.
  • Antimicrobial Properties : The presence of the pyridazinone might suggest interactions with microbial enzymes or nucleic acids, inhibiting growth or replication.

Antimicrobial Activity

Research indicates that compounds containing pyridazinone structures can exhibit significant antimicrobial activity. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains and fungi. Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest a potential for similar activity.

Antitumor Activity

Pyridazinones have been studied for their antitumor properties. Compounds with this structure often show inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. While direct studies on this compound are lacking, its structural components may confer similar capabilities.

Comparative Analysis of Related Compounds

To provide context, a comparison with other biologically active compounds featuring similar structures can be insightful. Below is a summary table comparing selected compounds with known biological activities:

Compound NameStructure TypeBiological ActivityReference
N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-phenoxybenzamideSulfonamide derivativeAntibacterial
Oxazinyl FlavonoidsFlavonoid derivativeAntiviral, antifungal
N-(4-hydroxyphenyl)acetamideAcetamide derivativeAnalgesic

Case Studies

While specific case studies on this compound are not available, related research has shown that compounds with similar pharmacophores exhibit promising results in preclinical trials for various diseases. For instance, compounds with phenoxy and pyridazine structures have been noted for their cytotoxic effects against cancer cell lines in vitro.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways and optimization strategies for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxybenzamide?

The synthesis involves multi-step reactions, including pyridazinone ring formation via hydrazine and dicarbonyl precursors, followed by coupling with phenoxybenzamide derivatives. Optimization requires precise temperature control (e.g., refluxing in THF or DMSO), catalytic agents (e.g., palladium for cross-coupling), and purification via column chromatography or recrystallization. Yield improvements depend on solvent polarity adjustments and stoichiometric balancing of reactive intermediates .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity (>95%) is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. How is the compound’s stability evaluated under varying experimental conditions?

Stability studies involve:

  • pH-dependent degradation : Incubation in buffered solutions (pH 1–12) followed by HPLC monitoring.
  • Thermal stress : Heating at 40–80°C to assess decomposition kinetics.
  • Light sensitivity : Exposure to UV/visible light to detect photodegradation products. Results guide storage recommendations (e.g., desiccated, -20°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methoxy groups) influence bioactivity and target selectivity?

Structure-Activity Relationship (SAR) studies compare analogs:

  • Fluorination at the benzamide ring enhances metabolic stability and enzyme affinity (e.g., CYP450 inhibition) via electron-withdrawing effects.
  • Methoxy groups improve solubility but may reduce membrane permeability. Computational docking (e.g., AutoDock Vina) identifies key interactions with targets like kinases or GPCRs, validated by mutagenesis assays .

Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting enzyme inhibition data)?

  • Assay standardization : Use uniform protocols (e.g., ATP concentration in kinase assays).
  • Orthogonal validation : Confirm results with alternate methods (e.g., SPR for binding affinity vs. enzymatic IC50).
  • Metabolite profiling : Identify active/inactive metabolites via LC-MS to explain discrepancies in cellular vs. biochemical assays .

Q. How can computational modeling predict off-target effects or pharmacokinetic properties?

  • Molecular Dynamics (MD) simulations : Assess binding to serum proteins (e.g., albumin) for half-life predictions.
  • ADMET prediction tools (e.g., SwissADME): Estimate logP, blood-brain barrier permeability, and hERG channel liability.
  • Off-target profiling : Use cheminformatics libraries (e.g., ChEMBL) to screen for unintended interactions .

Q. What experimental designs improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug strategies : Introduce ester or phosphate groups to enhance solubility.
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers for sustained release.
  • Metabolic stability assays : Liver microsome incubations identify vulnerable sites for deuteration or fluorination .

Q. Methodological Considerations

Q. How to design analogs for enhanced blood-brain barrier (BBB) penetration in neurological studies?

  • Reduce molecular weight (<450 Da) and polar surface area (<90 Ų).
  • Introduce halogen atoms or methyl groups to optimize logD (1–3).
  • Validate via in vitro BBB models (e.g., MDCK-MDR1 monolayers) .

Q. What are best practices for validating target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding via thermal stability shifts.
  • Knockout/knockdown models : Use CRISPR/Cas9 to correlate target ablation with activity loss.
  • Fluorescent probes : Develop FITC-labeled analogs for live-cell imaging .

属性

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c23-18-11-6-12-21-22(18)14-13-20-19(24)16-9-4-5-10-17(16)25-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGZKSWOEJPTAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。